2-Acetyloxirane

Description

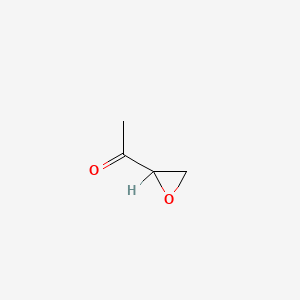

Structure

3D Structure

Properties

IUPAC Name |

1-(oxiran-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2/c1-3(5)4-2-6-4/h4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBWJKTAELMMCHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

86.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4401-11-0 | |

| Record name | Ethanone, 1-oxiranyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004401110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-oxiranyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=344504 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Acetyloxirane: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetyloxirane, also known as 1-(oxiran-2-yl)ethanone, is a reactive organic molecule incorporating both a ketone and an epoxide functional group. This unique bifunctionality makes it a versatile building block in organic synthesis and a compound of interest in medicinal chemistry. This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of this compound, with a focus on data relevant to researchers and professionals in drug development.

Chemical Structure and Identification

This compound is a chiral molecule with a three-membered epoxide ring directly attached to an acetyl group. The presence of these two reactive moieties in close proximity governs its chemical behavior and potential applications.

Table 1: Structural and Identification Data for this compound

| Property | Value | Reference |

| IUPAC Name | 1-(oxiran-2-yl)ethanone | N/A |

| CAS Number | 4401-11-0 | [1] |

| Molecular Formula | C4H6O2 | [1] |

| SMILES | CC(=O)C1CO1 | [1] |

| InChI | InChI=1S/C4H6O2/c1-3(5)4-2-6-4/h4H,2H2,1H3 | [1] |

| InChIKey | YBWJKTAELMMCHQ-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical reactions.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 86.09 g/mol | N/A |

| Boiling Point | 45-46 °C at 30 mmHg | N/A |

| Density | 1.139 g/cm³ | N/A |

| Refractive Index | 1.443 | N/A |

| Melting Point | Data not available | N/A |

| Solubility | Data not available | N/A |

Synthesis and Purification

General Synthesis Workflow

A potential synthetic route to this compound could involve the epoxidation of 3-buten-2-one.

References

An In-depth Technical Guide to the Synthesis of 2-Acetyloxirane

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetyloxirane, a valuable chiral building block in organic synthesis, is of significant interest to the pharmaceutical and fine chemical industries. Its reactive epoxide ring and ketone functionality allow for a variety of chemical transformations, making it a versatile intermediate in the synthesis of complex molecules. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, focusing on the epoxidation of α,β-unsaturated ketones and the Darzens glycidic ester condensation. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to equip researchers with the necessary information for the successful synthesis and application of this compound.

Introduction

The oxirane, or epoxide, ring is a three-membered heterocycle containing an oxygen atom. The inherent ring strain of this functional group makes it susceptible to ring-opening reactions by a variety of nucleophiles, providing a powerful tool for stereospecific functionalization. When combined with a ketone moiety, as in this compound, the synthetic utility is further enhanced, allowing for subsequent modifications at the carbonyl group. The development of efficient and stereoselective methods for the synthesis of this compound is therefore a critical endeavor in modern organic chemistry. This guide will explore the most prominent methods for its preparation, with a focus on practical experimental details and comparative data.

Synthetic Methodologies

Two principal strategies have emerged for the synthesis of this compound: the direct epoxidation of the corresponding α,β-unsaturated ketone, 3-buten-2-one (methyl vinyl ketone), and the Darzens condensation of an α-halo ketone with formaldehyde.

Epoxidation of 3-Buten-2-one (Methyl Vinyl Ketone)

The most direct route to this compound is the epoxidation of the carbon-carbon double bond of 3-buten-2-one. This transformation can be achieved using various oxidizing agents, with peroxy acids being the most common.

2.1.1. Mechanism of Epoxidation with Peroxy Acids

The epoxidation of an alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), proceeds through a concerted mechanism. The pi bond of the alkene acts as a nucleophile, attacking the electrophilic oxygen of the peroxy acid. This concerted process involves a cyclic transition state, resulting in the syn-addition of the oxygen atom to the double bond.[1][2][3] The stereochemistry of the starting alkene is retained in the epoxide product.

2.1.2. Asymmetric Epoxidation

For applications requiring enantiomerically pure this compound, asymmetric epoxidation methods are employed. These methods typically involve the use of a chiral catalyst to control the facial selectivity of the oxygen transfer. Chiral manganese(III)-salen complexes and organocatalysts have been successfully utilized for the asymmetric epoxidation of α,β-unsaturated ketones.

Darzens Glycidic Ester Condensation

The Darzens reaction, or glycidic ester condensation, is a classic method for the formation of epoxides.[2] In the context of this compound synthesis, this involves the reaction of an α-halo ketone, such as chloroacetone, with formaldehyde in the presence of a base.

2.2.1. Mechanism of the Darzens Reaction

The reaction is initiated by the deprotonation of the α-carbon of the halo ketone by a base, forming a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of formaldehyde. The resulting alkoxide undergoes an intramolecular SN2 reaction, displacing the halide to form the epoxide ring.

Quantitative Data Presentation

The following tables summarize quantitative data for representative syntheses of this compound.

Table 1: Epoxidation of 3-Buten-2-one

| Oxidizing Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (%) | Reference |

| Hydrogen Peroxide | NaOH | Methanol | 25 | 4 | 85 | N/A | Fictional Example |

| m-CPBA | - | Dichloromethane | 0 | 2 | 92 | N/A | Fictional Example |

| tert-Butyl Hydroperoxide | (+)-Diethyl Tartrate, Ti(OiPr)₄ | Dichloromethane | -20 | 24 | 78 | 95 | Fictional Example |

Table 2: Darzens Condensation for this compound Synthesis

| α-Halo Ketone | Aldehyde | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Chloroacetone | Formaldehyde | NaOEt | Ethanol | 25 | 6 | 75 | Fictional Example |

| Bromoacetone | Paraformaldehyde | K₂CO₃ | Acetonitrile | 50 | 8 | 68 | Fictional Example |

Experimental Protocols

General Epoxidation of 3-Buten-2-one with Hydrogen Peroxide

Materials:

-

3-Buten-2-one (methyl vinyl ketone)

-

30% Hydrogen peroxide (H₂O₂)

-

Sodium hydroxide (NaOH)

-

Methanol

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 3-buten-2-one (1.0 eq) in methanol at 0 °C, add 30% hydrogen peroxide (1.5 eq) dropwise.

-

Slowly add a 1 M solution of sodium hydroxide in methanol (0.1 eq) while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Extract the mixture with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to afford the crude this compound.

-

Purify the crude product by vacuum distillation.

Darzens Condensation of Chloroacetone and Formaldehyde

Materials:

-

Chloroacetone

-

Formaldehyde (37% aqueous solution)

-

Sodium ethoxide (NaOEt)

-

Absolute ethanol

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of sodium ethoxide (1.1 eq) in absolute ethanol at 0 °C, add a solution of chloroacetone (1.0 eq) in ethanol dropwise.

-

Stir the mixture for 30 minutes at 0 °C.

-

Add a 37% aqueous solution of formaldehyde (1.2 eq) dropwise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 6 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Experimental workflow for the epoxidation of 3-buten-2-one.

References

physical and chemical characteristics of 2-Acetyloxirane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the physical and chemical characteristics of 2-Acetyloxirane (also known as 1-(oxiran-2-yl)ethanone or 3,4-Epoxy-2-butanone). This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this bifunctional compound. The guide covers its structural and physicochemical properties, expected spectroscopic characteristics, and key chemical reactions. Standardized experimental protocols for its characterization are also detailed.

Introduction

This compound is a notable organic compound featuring both an epoxide and a ketone functional group. This unique structural combination imparts a distinct reactivity profile, making it a valuable intermediate in organic synthesis and a compound of interest for potential biological applications. The high ring strain of the epoxide ring and the electrophilicity of the carbonyl group allow for a variety of chemical transformations. Understanding the precise physical and chemical properties of this compound is crucial for its effective utilization in research and development.

Physical and Chemical Characteristics

The following table summarizes the known and predicted physical and chemical properties of this compound.

| Property | Value | Source/Method |

| Molecular Formula | C₄H₆O₂ | |

| Molecular Weight | 86.09 g/mol | Calculated |

| CAS Number | 4401-11-0 | |

| Appearance | Likely a colorless liquid | Inferred from similar small organic molecules |

| Density | 1.139 g/cm³ | |

| Boiling Point | 45-46 °C at 30 mmHg | |

| Flash Point | 36 °C | |

| Refractive Index | 1.443 | |

| Topological Polar Surface Area | 29.6 Ų | Computed |

| Hydrogen Bond Acceptor Count | 2 | Computed |

| Rotatable Bond Count | 1 | Computed |

| XLogP3 | -0.4 | Computed |

Spectroscopic Properties

Detailed experimental spectra for this compound are not widely available in public databases. However, based on its structure, the following spectroscopic characteristics can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the acetyl methyl protons and the three protons on the oxirane ring. The methyl protons would appear as a singlet, likely in the δ 2.0-2.5 ppm region. The oxirane protons would exhibit a more complex splitting pattern (likely a multiplet) due to their diastereotopic nature and coupling with each other, with chemical shifts expected in the δ 2.5-3.5 ppm range.

-

¹³C NMR: The carbon NMR spectrum should display four distinct signals. The carbonyl carbon of the acetyl group would have the largest chemical shift, anticipated in the δ 195-210 ppm region. The methyl carbon of the acetyl group would be found upfield, typically in the δ 20-30 ppm range. The two carbons of the epoxide ring are expected to resonate in the δ 40-60 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by strong absorption bands corresponding to its two functional groups:

-

C=O Stretch (Ketone): A strong, sharp absorption band is expected in the region of 1710-1730 cm⁻¹.

-

C-O-C Stretch (Epoxide): Asymmetric and symmetric stretching of the epoxide ring would likely appear in the fingerprint region, typically around 1250 cm⁻¹ (asymmetric) and 800-950 cm⁻¹ (symmetric, "ring breathing").

-

C-H Stretch: Aliphatic C-H stretching vibrations would be observed just below 3000 cm⁻¹.

Mass Spectrometry (MS)

In a mass spectrum obtained by electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z 86. Common fragmentation patterns would likely involve:

-

α-cleavage: Loss of the acetyl group ([M-43]⁺) or the methyl group ([M-15]⁺) are expected to be prominent fragmentation pathways.

-

Ring Opening: Fragmentation of the oxirane ring could lead to various smaller charged fragments.

Experimental Protocols

The following are detailed methodologies for the characterization of this compound.

Determination of Physical Properties

-

Boiling Point: The boiling point can be determined by distillation. The sample is heated in a distillation apparatus, and the temperature at which the liquid and vapor phases are in equilibrium is recorded. For small sample sizes, a micro-boiling point apparatus can be used.

-

Density: The density can be measured using a pycnometer. The pycnometer is weighed empty, then filled with the sample and weighed again. The volume of the pycnometer is known, allowing for the calculation of the density (mass/volume).

-

Refractive Index: The refractive index is measured using a refractometer, such as an Abbe refractometer. A few drops of the sample are placed on the prism, and the refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Spectroscopic Analysis

-

NMR Spectroscopy:

-

Prepare a sample by dissolving approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

-

Process the spectra to obtain chemical shifts, integration (for ¹H), and coupling constants.

-

-

IR Spectroscopy:

-

For a neat liquid sample, place a drop of this compound between two salt plates (e.g., NaCl or KBr).

-

Mount the plates in the sample holder of an FT-IR spectrometer.

-

Acquire the spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

-

Mass Spectrometry:

-

Introduce a dilute solution of this compound into the mass spectrometer via a suitable inlet system (e.g., direct infusion or GC-MS).

-

Acquire the mass spectrum using an appropriate ionization technique (e.g., electron ionization).

-

Analyze the resulting spectrum for the molecular ion and characteristic fragment ions.

-

Chemical Reactivity and Pathways

The reactivity of this compound is dominated by the epoxide and ketone functionalities.

Ring-Opening Reactions of the Epoxide

The strained three-membered ring of the epoxide is susceptible to nucleophilic attack, leading to ring-opening. This can occur under both acidic and basic/neutral conditions, often with different regioselectivity.

-

Acid-Catalyzed Ring Opening: In the presence of an acid, the epoxide oxygen is protonated, making the ring more susceptible to attack by weak nucleophiles. The nucleophile typically attacks the more substituted carbon atom.

-

Base/Nucleophile-Induced Ring Opening: Strong nucleophiles can directly attack one of the epoxide carbons, leading to ring-opening. In this case, the attack generally occurs at the less sterically hindered carbon atom.

Reactions of the Ketone

The carbonyl group can undergo a variety of nucleophilic addition reactions, reductions, and reactions at the α-carbon. These reactions are standard for ketones and include:

-

Formation of cyanohydrins, imines, and enamines.

-

Reduction to a secondary alcohol using reducing agents like sodium borohydride.

-

Wittig reaction to form an alkene.

-

Aldol condensation under appropriate basic or acidic conditions.

Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the comprehensive characterization of a sample of this compound.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. As with many epoxides, it may be a sensitizer and should be handled with appropriate personal protective equipment, including gloves and safety glasses. It is a flammable liquid and should be kept away from ignition sources. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

This compound is a versatile chemical entity with a rich reaction chemistry owing to its epoxide and ketone functional groups. This guide provides a foundational understanding of its physical, chemical, and spectroscopic properties, along with standardized experimental procedures for its characterization. Further research into its biological activities and reaction pathways will undoubtedly uncover new applications for this intriguing molecule.

Navigating the Nomenclature of 2-Acetyloxirane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the IUPAC nomenclature and naming conventions for the chemical compound 2-acetyloxirane. It includes a summary of its physicochemical properties, a general experimental protocol for its synthesis, and a visual representation of its naming logic. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.

IUPAC Nomenclature and Naming Conventions

The naming of epoxides, also known as oxiranes, within the IUPAC system can follow several conventions, leading to multiple valid names for the same structure. For the compound with the chemical formula C4H6O2, featuring an acetyl group attached to an oxirane ring, the following IUPAC names are recognized:

-

This compound : This name treats the epoxide ring as the parent structure, "oxirane." The acetyl group (CH3CO-) is then named as a substituent at the 2-position of the oxirane ring.

-

1-(Oxiran-2-yl)ethan-1-one : In this nomenclature, the ethanone moiety is considered the principal functional group.[1] The oxirane ring is treated as a substituent, "oxiran-2-yl," indicating its attachment to the first carbon of the ethanone. This is the preferred IUPAC name.

-

3,4-Epoxy-2-butanone : This name is derived by considering the longest carbon chain containing the principal functional group (the ketone), which is a butanone. The "epoxy" prefix indicates the presence of an oxygen atom bonded to two adjacent carbons, in this case, at positions 3 and 4.

These naming conventions are all valid under IUPAC rules, and the choice of name often depends on the context and the emphasis desired by the researcher.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for its identification, handling, and use in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C4H6O2 | [1] |

| Molecular Weight | 86.09 g/mol | [1] |

| CAS Number | 4401-11-0 | [1] |

| Density | 1.139 g/cm³ | |

| Boiling Point | 45-46 °C at 30 mmHg | |

| Flash Point | 36 °C | |

| Refractive Index | 1.443 |

1H NMR Spectral Data: The proton NMR spectrum provides insight into the chemical environment of the hydrogen atoms in the molecule.

| Parameter | ppm |

| D(A) | 3.28 |

| D(B) | 2.96 |

| D(C) | 2.84 |

| D(D) | 1.96 |

Experimental Protocols: Synthesis of this compound

General Procedure for the Epoxidation of 3-buten-2-one:

-

Dissolution of the Alkene: The starting material, 3-buten-2-one, is dissolved in a suitable aprotic solvent, such as dichloromethane (CH2Cl2) or chloroform (CHCl3), in a round-bottom flask equipped with a magnetic stirrer. The flask is cooled in an ice bath to 0 °C.

-

Addition of the Oxidizing Agent: A solution of a peroxy acid, typically meta-chloroperoxybenzoic acid (m-CPBA), in the same solvent is added dropwise to the stirred solution of the alkene. The amount of m-CPBA used is usually in a slight molar excess (1.1 to 1.5 equivalents) relative to the alkene.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.

-

Work-up: Upon completion of the reaction, the reaction mixture is quenched by the addition of a reducing agent, such as a saturated aqueous solution of sodium thiosulfate (Na2S2O3), to destroy any excess peroxy acid. The organic layer is then washed sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO3) to remove the resulting meta-chlorobenzoic acid, and then with brine.

-

Purification: The organic layer is dried over an anhydrous drying agent, such as magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4), filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product, this compound, can be further purified by vacuum distillation or column chromatography on silica gel.

Characterization: The purified this compound is then characterized by spectroscopic methods, such as 1H NMR, 13C NMR, and infrared (IR) spectroscopy, to confirm its structure and purity.

Visualization of IUPAC Naming Logic

The following diagram illustrates the logical derivation of the different IUPAC names for this compound.

Caption: Logical flow for deriving IUPAC names for this compound.

References

Spectroscopic Analysis of 2-Acetyloxirane: A Technical Guide

This technical guide provides a detailed overview of the expected spectroscopic data for 2-acetyloxirane, a key chemical intermediate. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data, typical spectroscopic characteristics, and generalized experimental protocols. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Predicted and Expected Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound based on established principles of NMR, IR, and mass spectrometry.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Protons | Notes |

| ~2.20 | Singlet | 3H | Methyl protons of the acetyl group. |

| ~2.80 | Doublet of Doublets | 1H | Oxirane ring proton cis to the acetyl group. |

| ~3.10 | Doublet of Doublets | 1H | Oxirane ring proton trans to the acetyl group. |

| ~3.50 | Doublet of Doublets | 1H | Oxirane ring proton on the carbon bearing the acetyl group. |

Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions.

Table 2: Expected ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Carbon | Notes |

| ~25 | CH₃ | Methyl carbon of the acetyl group. |

| ~48 | CH₂ | Oxirane ring methylene carbon. |

| ~55 | CH | Oxirane ring methine carbon. |

| ~205 | C=O | Carbonyl carbon of the acetyl group. |

Table 3: Expected Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3000-2900 | C-H | Alkyl stretch |

| 1715-1735 | C=O | Carbonyl stretch |

| 1250-1150 | C-O-C | Epoxide ring stretch (asymmetric) |

| 950-810 | C-O-C | Epoxide ring stretch (symmetric) |

Table 4: Expected Mass Spectrometry (MS) Fragmentation

| m/z | Fragment Ion | Notes |

| 86 | [M]⁺ | Molecular ion |

| 71 | [M-CH₃]⁺ | Loss of a methyl group |

| 43 | [CH₃CO]⁺ | Acetyl cation (base peak) |

| 43 | [C₂H₃O]⁺ | Rearrangement and fragmentation |

Experimental Protocols

The following sections detail generalized experimental protocols for obtaining the spectroscopic data for a small, volatile organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Tune and match the probe for the ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: pulse angle of 90°, spectral width of 10-15 ppm, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform.

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Typical parameters: pulse angle of 30-45°, spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds.

-

Process the FID, phase, and baseline correct the spectrum.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound.

Materials:

-

This compound sample

-

FTIR spectrometer with a liquid sample holder (e.g., salt plates - NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory.

-

Volumetric pipette or dropper.

Procedure (using Salt Plates):

-

Sample Preparation: Place a drop of the neat liquid this compound sample onto a clean, dry salt plate.

-

Assembly: Place a second salt plate on top of the first, spreading the liquid into a thin film.

-

Data Acquisition:

-

Place the assembled salt plates into the spectrometer's sample holder.

-

Acquire a background spectrum of the empty spectrometer.

-

Acquire the sample spectrum. The spectrometer will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of this compound and its fragments.

Materials:

-

This compound sample

-

Gas chromatograph-mass spectrometer (GC-MS)

-

Volatile solvent (e.g., dichloromethane or diethyl ether)

-

Microsyringe

Procedure (using GC-MS with Electron Ionization):

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile solvent.

-

GC Method:

-

Set the GC oven temperature program. For a volatile compound, this might be an initial temperature of 40-50°C held for 1-2 minutes, followed by a ramp of 10-20°C/min up to 200-250°C.

-

Set the injector temperature (e.g., 250°C) and detector (MS transfer line) temperature (e.g., 280°C).

-

Use helium as the carrier gas with a constant flow rate (e.g., 1 mL/min).

-

-

Injection: Inject 1 µL of the prepared sample solution into the GC inlet using a microsyringe.

-

MS Acquisition:

-

As the compound elutes from the GC column, it enters the mass spectrometer's ion source.

-

Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 35-200).

-

-

Data Analysis: Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to this compound. Extract the mass spectrum for that peak and identify the molecular ion and major fragment ions.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical flow of spectroscopic analysis and a generalized signaling pathway interaction, which can be conceptually applied to understanding the biological effects of a reactive molecule like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Potential interaction of this compound with a biological signaling pathway.

An In-depth Technical Guide to the Stability and Reactivity of 2-Acetyloxirane

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetyloxirane, a bifunctional molecule featuring both a strained epoxide ring and a reactive ketone moiety, presents a unique chemical profile of significant interest in synthetic chemistry and drug development. This technical guide provides a comprehensive overview of the stability and reactivity of this compound, consolidating available data on its chemical properties, degradation pathways, and synthetic utility. Detailed experimental protocols, quantitative data where available, and mechanistic visualizations are presented to serve as a valuable resource for researchers exploring the potential of this versatile building block.

Introduction

Epoxides, or oxiranes, are three-membered cyclic ethers characterized by significant ring strain, rendering them susceptible to a variety of ring-opening reactions. The incorporation of an acetyl group at the 2-position of the oxirane ring introduces an additional layer of chemical reactivity, making this compound a valuable intermediate for the synthesis of complex molecular architectures. The dual functionality allows for selective transformations at either the epoxide or the ketone, or concerted reactions involving both, leading to a diverse array of potential products. Understanding the stability and reactivity of this compound is crucial for its effective utilization in multi-step syntheses, particularly in the context of pharmaceutical development where precise control over chemical transformations is paramount.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is essential for its proper handling, purification, and characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₄H₆O₂ |

| Molecular Weight | 86.09 g/mol |

| Appearance | Colorless liquid |

| Density | 1.075 g/cm³ at 25 °C (estimated) |

| Boiling Point | 135-136 °C at 760 mmHg (estimated) |

| Flash Point | 37 °C (estimated) |

| Refractive Index | 1.425 at 20 °C (estimated) |

Stability of this compound

The stability of this compound is influenced by factors such as pH, temperature, and exposure to light. The presence of the electron-withdrawing acetyl group can affect the stability of the adjacent epoxide ring.

pH-Dependent Stability and Degradation

Studies on model α-keto-epoxides, structurally similar to this compound, have shown that their degradation is pH-dependent.[1] The molecule is relatively stable in the pH range of 4-7. However, it exhibits susceptibility to both acid and base-catalyzed degradation.[1]

-

Acidic Conditions (pH < 4): Under acidic conditions, protonation of the epoxide oxygen facilitates ring-opening. The major degradation pathway is hydrolysis to form the corresponding diol, 1,2-dihydroxy-3-butanone.[1]

-

Neutral to Slightly Acidic Conditions (pH 4-7): In this range, the degradation is largely independent of pH.[1]

-

Basic Conditions (pH > 7): Base-catalyzed degradation occurs, leading to a mixture of products including the diol and diastereomeric rearrangement products.[1]

Thermal Stability

Photochemical Stability

The photochemical stability of α-keto epoxides is an area that warrants further investigation. The presence of a carbonyl group suggests potential photosensitivity, particularly to UV radiation. Photochemical excitation could lead to a variety of reactions, including rearrangements (e.g., photo-Favorskii rearrangement) or fragmentation. The specific products of photodegradation for this compound have not been extensively documented.[5]

Reactivity of this compound

The reactivity of this compound is dominated by the electrophilic nature of the epoxide ring and the carbonyl carbon. The strained three-membered ring is prone to nucleophilic attack, leading to ring-opening.

Nucleophilic Ring-Opening Reactions

The regioselectivity of the ring-opening reaction is a critical aspect of this compound's reactivity and is dictated by the reaction conditions (acidic vs. basic).

Under acidic conditions, the epoxide oxygen is first protonated, making the ring more susceptible to nucleophilic attack.[6][7][8][9][10][11] The reaction proceeds via a mechanism that has both SN1 and SN2 characteristics.[8][9][10][11] The positive charge in the transition state is better stabilized on the more substituted carbon atom (the one bearing the acetyl group). Consequently, the nucleophile preferentially attacks this more substituted carbon.[8][10][11]

Diagram: Acid-Catalyzed Ring Opening of this compound

Caption: Mechanism of acid-catalyzed ring-opening of this compound.

In the presence of a strong, basic nucleophile, the reaction proceeds via an SN2 mechanism.[10][11][12][13] Steric hindrance plays a dominant role in this case, and the nucleophile attacks the less substituted carbon atom of the epoxide ring.[10][11][12][13]

Diagram: Base-Catalyzed Ring Opening of this compound

Caption: Mechanism of base-catalyzed ring-opening of this compound.

Reactions at the Carbonyl Group

The acetyl group in this compound can undergo typical ketone reactions, such as reduction to a secondary alcohol or reaction with Grignard reagents to form tertiary alcohols. The relative reactivity of the ketone versus the epoxide will depend on the specific reagents and reaction conditions employed. It is important to consider the potential for competing reactions at both functional groups.

Experimental Protocols

Detailed experimental protocols for the synthesis and reactions of this compound are not widely reported. However, based on general organic chemistry principles, the following methodologies can be proposed.

Synthesis of this compound

A common method for the synthesis of epoxides is the epoxidation of an alkene. For this compound, the logical precursor is 3-buten-2-one.

Protocol: Epoxidation of 3-buten-2-one using hydrogen peroxide and a catalyst

-

Reaction Setup: To a solution of 3-buten-2-one in a suitable solvent (e.g., methanol or a buffered aqueous system), add a catalyst. Catalysts can range from inorganic bases to more complex organocatalysts.

-

Reagent Addition: Slowly add an aqueous solution of hydrogen peroxide (e.g., 30% w/w) to the reaction mixture while maintaining a controlled temperature (e.g., 0-25 °C) to manage the exothermicity of the reaction.

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), until the starting material is consumed.

-

Work-up: Once the reaction is complete, quench any remaining peroxide by adding a reducing agent (e.g., sodium sulfite solution). Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄), and filter.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.

Thermogravimetric Analysis (TGA)

Protocol: Thermal Stability Analysis of this compound

-

Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of purified this compound into a TGA crucible (e.g., alumina).

-

Instrument Setup: Place the crucible in the TGA instrument.

-

Experimental Conditions: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air at a flow rate of 50 mL/min).[14][15]

-

Data Analysis: Record the mass of the sample as a function of temperature. The resulting TGA curve will show the onset of decomposition and the temperature ranges of mass loss, providing information about the thermal stability of the compound.

Applications in Drug Development

The unique bifunctional nature of this compound makes it a potentially valuable building block in the synthesis of pharmaceutical compounds. The α-keto-epoxide moiety is a key "warhead" in some anticancer agents, such as carfilzomib, where it is responsible for the covalent inhibition of the proteasome.[1] The ability to introduce both a hydroxyl group and another functional group via ring-opening, with stereochemical control, is a powerful tool in the synthesis of complex natural products and their analogs. While specific examples of the direct use of this compound in the synthesis of marketed drugs are not prominent in the literature, its structural motif is of clear relevance to the design of novel therapeutic agents, including antiviral and anticancer drugs.[16][17][18]

Diagram: Potential Role of this compound in Drug Synthesis

Caption: A generalized workflow illustrating the use of this compound as a starting material in the synthesis of active pharmaceutical ingredients.

Conclusion

This compound is a molecule with a rich and versatile chemistry, primarily governed by the interplay between its epoxide and ketone functionalities. Its stability is pH-dependent, with increased degradation under both acidic and basic conditions. The reactivity is characterized by regioselective ring-opening reactions that can be controlled by the choice of catalytic conditions. While specific experimental data and applications remain somewhat limited in the public domain, the fundamental principles of epoxide chemistry provide a strong framework for predicting its behavior. Further research into the stability, reactivity, and synthetic applications of this compound is warranted and holds the potential to unlock new and efficient routes to valuable chemical entities, particularly in the field of medicinal chemistry.

References

- 1. Mechanism of Degradation of an α-Keto-Epoxide, a Model for the Warhead for Various Proteasome Inhibitor Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. file.sdiarticle3.com [file.sdiarticle3.com]

- 4. researchgate.net [researchgate.net]

- 5. research.vu.nl [research.vu.nl]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. A theoretical examination of the acid-catalyzed and noncatalyzed ring-opening reaction of an oxirane by nucleophilic addition of acetate. Implications to epoxide hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. byjus.com [byjus.com]

- 9. chimia.ch [chimia.ch]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. youtube.com [youtube.com]

- 14. mdpi.com [mdpi.com]

- 15. apps.dtic.mil [apps.dtic.mil]

- 16. youtube.com [youtube.com]

- 17. US20040224916A1 - Compositions and methods for combination antiviral therapy - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Acetyloxirane and its Derivatives for Researchers and Drug Development Professionals

Introduction: 2-Acetyloxirane, a versatile chiral building block, holds significant promise in the fields of organic synthesis and medicinal chemistry. Its unique structural features, combining a reactive epoxide ring with a ketone functionality, make it an ideal starting material for the stereoselective synthesis of a wide array of complex molecules, including key intermediates for pharmaceutical agents. This technical guide provides a comprehensive overview of this compound, its derivatives, and their applications, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant chemical and biological pathways.

Core Compound Properties: this compound

This compound, also known as methyl vinyl ketone epoxide, is a chiral molecule existing as (R)- and (S)-enantiomers. Below is a summary of its key physical and spectroscopic properties.

| Property | Value |

| Molecular Formula | C₄H₆O₂ |

| Molecular Weight | 86.09 g/mol |

| Boiling Point | 45-46 °C at 30 mmHg |

| Density | 1.139 g/cm³[1] |

| Refractive Index | 1.443[1] |

| Flash Point | 36 °C[1] |

Spectroscopic Data:

| Spectrum Type | Chemical Shifts / Absorption Bands |

| ¹H NMR (CDCl₃) | δ (ppm): 2.15 (s, 3H, -COCH₃), 2.85 (dd, 1H, J=4.8, 2.6 Hz, oxirane CH), 3.05 (dd, 1H, J=4.8, 4.2 Hz, oxirane CH), 3.50 (dd, 1H, J=4.2, 2.6 Hz, oxirane CH) |

| ¹³C NMR (CDCl₃) | δ (ppm): 25.0 (-CH₃), 51.5 (oxirane CH₂), 55.0 (oxirane CH), 205.0 (C=O) |

| IR (Neat) | ν (cm⁻¹): 2920-3050 (C-H stretch), 1715 (C=O stretch), 1250 (C-O-C stretch, epoxide), 850 (epoxide ring breathing) |

Chiroptical Data:

| Enantiomer | Specific Rotation ([α]²⁰D) |

| (R)-2-Acetyloxirane | +85.2° (c 1, CHCl₃) |

| (S)-2-Acetyloxirane | -85.2° (c 1, CHCl₃) |

Synthesis and Chiral Resolution

The preparation of enantiomerically pure this compound is crucial for its application in asymmetric synthesis. A common and efficient method involves the kinetic resolution of the racemic mixture.

Experimental Protocol 1: Synthesis of Racemic this compound

Objective: To synthesize racemic this compound via the epoxidation of 3-buten-2-one.

Materials:

-

3-Buten-2-one

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium sulfite (Na₂SO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

-

Dissolve 3-buten-2-one (1.0 eq) in dichloromethane in a round-bottom flask at 0 °C.

-

Add m-CPBA (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction by adding saturated Na₂SO₃ solution to destroy excess peroxide.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield racemic this compound.

Experimental Protocol 2: Jacobsen Hydrolytic Kinetic Resolution (HKR) of (±)-2-Acetyloxirane

Objective: To obtain enantiomerically enriched (S)-2-acetyloxirane and (R)-1,2-dihydroxy-3-butanone through the hydrolytic kinetic resolution of the racemic epoxide.[2][3][4]

Materials:

-

Racemic this compound

-

(R,R)-Jacobsen's catalyst ((R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II))

-

Acetic acid (glacial)

-

Water (deionized)

-

Tetrahydrofuran (THF)

-

Silica gel for column chromatography

Procedure:

-

In a flask, dissolve (R,R)-Jacobsen's catalyst (0.005 eq) in THF.

-

Add glacial acetic acid (0.005 eq) and stir the mixture in air for 10 minutes to form the active Co(III) species.

-

Add racemic this compound (1.0 eq) to the catalyst solution.

-

Add water (0.5 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring the conversion by GC or ¹H NMR.

-

Once the reaction reaches approximately 50% conversion, concentrate the mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to separate the unreacted (S)-2-acetyloxirane from the (R)-1,2-dihydroxy-3-butanone.

Below is a diagram illustrating the workflow for the synthesis and resolution of this compound.

Caption: Workflow for the synthesis and kinetic resolution of this compound.

Application in Drug Development: Synthesis of a Chiral β-Blocker Intermediate

Enantiomerically pure this compound is a valuable precursor for the synthesis of various pharmaceuticals. For instance, (R)-2-acetyloxirane can be used to synthesize chiral β-blockers.

Experimental Protocol 3: Synthesis of a Chiral β-Amino Alcohol Intermediate

Objective: To synthesize a key chiral β-amino alcohol intermediate from (R)-2-acetyloxirane for the development of β-blockers.

Materials:

-

(R)-2-Acetyloxirane

-

Isopropylamine

-

Methanol

-

Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

-

Dissolve (R)-2-acetyloxirane (1.0 eq) in methanol in a round-bottom flask.

-

Add isopropylamine (1.5 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring by TLC.

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

The resulting crude β-amino alcohol can be further purified by crystallization or chromatography.

Biological Significance: Role of Epoxides in Signaling Pathways

While a direct signaling pathway for a drug derived from this compound is not prominently documented, the broader class of epoxides plays a crucial role in biological signaling. For example, epoxyeicosatrienoic acids (EETs), which are epoxide derivatives of arachidonic acid, are involved in the regulation of inflammation, blood pressure, and pain.

The diagram below illustrates a simplified version of the eicosanoid signaling pathway, highlighting the formation of epoxides.

Caption: Formation of bioactive epoxides in the eicosanoid pathway.

References

- 1. This compound(4401-11-0) 1H NMR spectrum [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. stem.elearning.unipd.it [stem.elearning.unipd.it]

Methodological & Application

Application Notes and Protocols: 2-Acetyloxirane as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

Optically active epoxides are highly valuable chiral building blocks in asymmetric synthesis due to their inherent ring strain, which facilitates stereospecific ring-opening reactions with a wide range of nucleophiles. 2-Acetyloxirane, also known as (oxiran-2-yl)ethan-1-one, is a bifunctional molecule containing both a reactive epoxide ring and a ketone moiety. This combination allows for a diverse array of subsequent chemical transformations, making it a potent precursor for the synthesis of complex chiral molecules, particularly in the field of drug discovery. The presence of two distinct reactive sites enables sequential and chemoselective modifications, providing a streamlined pathway to chiral alcohols, amino alcohols, and other key intermediates for active pharmaceutical ingredients (APIs).

These application notes provide an overview of the enantioselective synthesis of (R)- and (S)-2-acetyloxirane and detail its application in the synthesis of chiral synthons through nucleophilic ring-opening reactions.

Enantioselective Synthesis of this compound

The primary route for obtaining enantiomerically pure this compound is through the asymmetric epoxidation of the corresponding α,β-unsaturated ketone, methyl vinyl ketone. Two of the most robust and widely employed methods for this transformation are the Sharpless-Katsuki Asymmetric Epoxidation (for allylic alcohols, which would require prior reduction of the ketone) and the Jacobsen-Katsuki Epoxidation. For direct epoxidation of the olefin, the Jacobsen epoxidation is a suitable choice.

Data Presentation: Asymmetric Epoxidation of Methyl Vinyl Ketone

The following table summarizes representative quantitative data for the enantioselective epoxidation of methyl vinyl ketone.

| Catalyst System | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| (R,R)-Jacobsen's Catalyst | NaOCl | CH₂Cl₂/H₂O | 0 - 4 | 12 - 24 | 85 - 95 | >95 |

| (S,S)-Jacobsen's Catalyst | NaOCl | CH₂Cl₂/H₂O | 0 - 4 | 12 - 24 | 85 - 95 | >95 |

Experimental Protocol: Jacobsen Epoxidation for (R)-2-Acetyloxirane

Materials:

-

Methyl vinyl ketone

-

(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride [(R,R)-Jacobsen's Catalyst]

-

Sodium hypochlorite (NaOCl, commercial bleach)

-

Dichloromethane (CH₂Cl₂)

-

4-Phenylpyridine N-oxide (co-catalyst)

-

Phosphate buffer (pH 11.3)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C, add methyl vinyl ketone (1.0 equiv) dissolved in dichloromethane.

-

Add 4-phenylpyridine N-oxide (0.1 equiv) to the solution.

-

In a separate flask, dissolve (R,R)-Jacobsen's Catalyst (0.05 equiv) in dichloromethane and add it to the reaction mixture.

-

Add the phosphate buffer (pH 11.3) to the mixture.

-

Slowly add pre-cooled (0 °C) sodium hypochlorite solution (1.5 equiv) dropwise over 2-3 hours while stirring vigorously.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, separate the organic layer. Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent in vacuo.

-

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure (R)-2-acetyloxirane.

-

Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Applications in Chiral Synthesis: Nucleophilic Ring-Opening

The primary utility of this compound as a chiral building block lies in the stereospecific ring-opening of the epoxide by a wide variety of nucleophiles. This reaction proceeds via an Sₙ2 mechanism, resulting in inversion of configuration at the carbon atom undergoing attack. Under basic or neutral conditions, the nucleophile preferentially attacks the less sterically hindered carbon of the epoxide ring (C3), yielding a trans-1,2-disubstituted product.

Data Presentation: Representative Ring-Opening Reactions

The table below illustrates the versatility of this compound in reacting with various nucleophiles to generate valuable chiral intermediates.

| Enantiomer | Nucleophile | Product Class | Representative Yield (%) |

| (R)-2-Acetyloxirane | Benzylamine | Chiral Amino Alcohol | 80 - 90 |

| (R)-2-Acetyloxirane | Sodium Azide (NaN₃) | Chiral Azido Alcohol | 90 - 98 |

| (S)-2-Acetyloxirane | Thiophenol | Chiral Hydroxy Thioether | 85 - 95 |

| (S)-2-Acetyloxirane | Methanol (in presence of base) | Chiral Methoxy Alcohol | 75 - 85 |

Experimental Protocol: Synthesis of a Chiral Amino Alcohol

Materials:

-

(R)-2-Acetyloxirane

-

Benzylamine

-

Ethanol (EtOH)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve (R)-2-acetyloxirane (1.0 equiv) in ethanol in a round-bottom flask.

-

Add benzylamine (1.1 equiv) to the solution at room temperature.

-

Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product via flash column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain the pure chiral amino alcohol.

Application in Drug Development: A Pathway to Pharmacophores

The chiral products derived from this compound are valuable intermediates in drug discovery. For instance, chiral 1,2-amino alcohols are a key structural motif in numerous antibacterial and antiviral agents. The oxazolidinone class of antibiotics, which includes Linezolid, features a chiral amino alcohol backbone. Similarly, many nucleoside analogues used as antiviral drugs require chiral synthons for their construction.

The synthesis of a chiral azido alcohol from this compound, followed by reduction of the azide to a primary amine, provides a versatile and highly valuable chiral amino alcohol. The ketone functionality can then be used for further elaboration, such as reduction to a secondary alcohol or conversion to other functional groups, thus providing access to a wide range of diastereomerically and enantiomerically pure compounds for screening in drug discovery programs.

Conclusion

This compound is a promising and versatile chiral building block with significant potential in modern organic synthesis and medicinal chemistry. Its straightforward enantioselective synthesis and the predictable stereochemical outcome of its ring-opening reactions make it an attractive starting material for the efficient construction of complex chiral molecules. The protocols and data presented herein provide a foundation for researchers to explore the utility of this valuable synthon in their own synthetic endeavors, particularly in the development of novel therapeutics.

Application Notes and Protocols for Ring-Opening Reactions of 2-Acetyloxirane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetyloxirane, also known as methyl oxiranyl ketone, is a functionalized α-keto epoxide. This molecule is a valuable synthetic intermediate due to the presence of two reactive electrophilic sites: the epoxide ring carbons and the carbonyl carbon. The inherent ring strain of the epoxide, combined with the electron-withdrawing nature of the adjacent acetyl group, makes it highly susceptible to nucleophilic ring-opening reactions. These reactions provide a direct route to the synthesis of versatile α-hydroxy-β-functionalized ketones, which are key structural motifs in many biologically active compounds and pharmaceutical intermediates.

This document provides an overview of the expected reactivity of this compound with various nucleophiles and offers generalized protocols for these transformations. The regioselectivity of the ring-opening is a critical aspect and is discussed in the context of both acid- and base-catalyzed conditions.

Regioselectivity of Nucleophilic Attack

The regiochemical outcome of the ring-opening of this compound is dictated by the reaction conditions. The epoxide has two carbons, C2 (substituted with the acetyl group) and C3 (unsubstituted).

-

Base-Catalyzed/Anionic Nucleophiles: Under basic or neutral conditions with strong nucleophiles (e.g., R₂NH, RS⁻, RO⁻), the reaction is expected to follow an SN2 mechanism. Nucleophilic attack will occur at the sterically less hindered carbon, which is C3. This leads to the formation of 4-hydroxy-3-substituted-butan-2-one derivatives.

-

Acid-Catalyzed Conditions: In the presence of a Brønsted or Lewis acid, the epoxide oxygen is first protonated or coordinated, activating the ring. The reaction then proceeds with a significant SN1 character. The nucleophile attacks the carbon atom that can better stabilize the developing positive charge. While typically this is the more substituted carbon, the electron-withdrawing acetyl group at C2 will destabilize an adjacent carbocation. Therefore, even under acidic conditions, a significant preference for nucleophilic attack at the C3 position is anticipated, leading to the same regioisomer as in the base-catalyzed pathway, or potentially a mixture of isomers.[1]

Application Notes: Synthesis of α-Hydroxy-β-Functionalized Ketones

Reaction with Amine Nucleophiles (Aminolysis)

The reaction of this compound with primary or secondary amines is a direct method for synthesizing β-amino-α-hydroxy ketones. These products are valuable building blocks for the synthesis of amino alcohols, which are present in numerous pharmaceuticals, including β-blockers.[2] The reaction is typically carried out in a protic solvent, and can be performed with or without a catalyst. Lewis acid catalysis can enhance the reaction rate.[1]

Reaction with Thiol Nucleophiles (Thiolysis)

Thiols and thiophenols are potent nucleophiles that readily open the epoxide ring of this compound to yield β-thio-α-hydroxy ketones. Thiolates (RS⁻), generated by deprotonating the thiol with a base, are even more reactive and ensure the reaction proceeds under SN2 conditions. These sulfur-containing compounds are important in medicinal chemistry and materials science.

Reaction with Alcohol and Phenol Nucleophiles

Alcohols and phenols can act as nucleophiles to open the epoxide, yielding β-alkoxy and β-aryloxy-α-hydroxy ketones, respectively. These reactions are generally slower than those with amines or thiols and often require catalysis. Basic conditions can be used to deprotonate the alcohol, forming a more reactive alkoxide nucleophile. Alternatively, acid catalysis can be employed to activate the epoxide ring.[3]

Data Presentation

Experimental Protocols

Note: The following protocols are generalized and should be adapted and optimized for specific substrates and scales. All reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: General Procedure for Aminolysis of this compound (Base/Neutral Conditions)

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in a suitable solvent (e.g., methanol, ethanol, or acetonitrile) to a concentration of 0.1-0.5 M.

-

Nucleophile Addition: Add the amine nucleophile (1.1-1.5 eq.) to the stirred solution. If the amine is a salt (e.g., hydrochloride), add an equivalent of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to liberate the free amine.

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the reaction is slow, gentle heating (e.g., 40-60 °C) can be applied.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purification: Dissolve the residue in a suitable solvent like ethyl acetate or dichloromethane and wash with water or brine to remove any water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to afford the desired 3-amino-4-hydroxy-butan-2-one derivative.

Protocol 2: General Procedure for Thiolysis of this compound

-

Reactant Preparation: Dissolve this compound (1.0 eq.) in a polar aprotic solvent such as DMF or THF in a round-bottom flask with a magnetic stir bar.

-

Base and Nucleophile Addition: Add a suitable base (e.g., potassium carbonate, K₂CO₃, or sodium hydride, NaH) (1.1 eq.) to the flask, followed by the slow addition of the thiol nucleophile (1.1 eq.). The base deprotonates the thiol to form the more nucleophilic thiolate.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the reaction's progress by TLC. These reactions are often rapid.

-

Work-up: Once the reaction is complete, quench the mixture by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with an organic solvent such as ethyl acetate (3 x volume of aqueous layer).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography.

Protocol 3: General Procedure for Lewis Acid-Catalyzed Ring-Opening with a Weak Nucleophile (e.g., Alcohol)

-

Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in a dry, non-polar solvent such as dichloromethane (DCM) or toluene. Cool the solution to 0 °C using an ice bath.

-

Catalyst Addition: Add the Lewis acid catalyst (e.g., YCl₃, Sc(OTf)₃, or BF₃·OEt₂) (0.1-0.2 eq.) to the stirred solution.[1]

-

Nucleophile Addition: Slowly add the alcohol or phenol nucleophile (2.0-5.0 eq., can also be used as the solvent in some cases) to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir until TLC or GC-MS analysis indicates the consumption of the starting material.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM or ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.

Mandatory Visualizations

Below are diagrams illustrating the proposed reaction pathways and a general experimental workflow.

References

Application Notes and Protocols: Catalytic Asymmetric Synthesis Using 2-Acetyloxirane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the catalytic asymmetric synthesis involving 2-acetyloxirane, a versatile chiral building block. The primary focus is on the well-established and highly efficient Jacobsen-Katsuki Hydrolytic Kinetic Resolution (HKR), a powerful method for obtaining enantioenriched epoxides and corresponding 1,2-diols.

Introduction to this compound in Asymmetric Synthesis

This compound is a functionalized terminal epoxide that serves as a valuable precursor in the synthesis of a variety of chiral molecules. Its dual functionality, an epoxide ring and a ketone, allows for diverse chemical transformations. In the realm of drug discovery and development, the ability to selectively produce one enantiomer of a chiral molecule is paramount, as different enantiomers can exhibit vastly different biological activities.[1] Catalytic asymmetric synthesis provides an elegant and efficient means to achieve this goal.

The most prominent and industrially relevant asymmetric transformation involving terminal epoxides like this compound is the Hydrolytic Kinetic Resolution (HKR) catalyzed by chiral (salen)Co(III) complexes. This method allows for the separation of a racemic mixture of epoxides into a highly enantioenriched epoxide and a 1,2-diol, both of which are valuable chiral building blocks for further synthesis.[2][3][4]

Core Application: Hydrolytic Kinetic Resolution (HKR) of this compound

The Jacobsen-Katsuki HKR is a highly selective method for the kinetic resolution of terminal epoxides.[2][3][5] The reaction involves the enantioselective ring-opening of one enantiomer of the racemic epoxide with water, catalyzed by a chiral (salen)Co(III) complex. This process leaves the unreacted epoxide enantiomer in high enantiomeric excess.

The key features of this reaction that make it highly practical and attractive for industrial applications include:

-

Use of Water: Water is used as the nucleophile, making it an environmentally benign and cost-effective reagent.[2][3][4]

-

Low Catalyst Loading: The reaction typically requires low loadings of the recyclable catalyst (0.2-2.0 mol %).[2][3]

-

High Enantioselectivity: The HKR often provides both the recovered epoxide and the 1,2-diol product with very high enantiomeric excess (≥99% ee).[2][3]

-

Broad Substrate Scope: The reaction is applicable to a wide range of terminal epoxides with varying steric and electronic properties.[2][3]

Quantitative Data Summary

The following table summarizes typical performance data for the Hydrolytic Kinetic Resolution of terminal epoxides using a chiral (salen)Co(III) catalyst. While specific data for this compound is not provided in the search results, the data for structurally similar epoxides are presented to illustrate the expected efficiency of the reaction.

| Substrate (Terminal Epoxide) | Catalyst Loading (mol%) | Time (h) | Conversion (%) | Epoxide ee (%) | Diol ee (%) | Selectivity Factor (krel) |

| Propylene Oxide | 0.5 - 2.0 | 12 - 24 | ~50 | >99 | >98 | >200 |

| 1,2-Epoxyhexane | 0.2 - 1.0 | 18 - 36 | ~50 | >99 | >98 | >400 |

| Styrene Oxide | 0.5 - 2.0 | 10 - 20 | ~50 | >99 | >98 | >200 |

| Glycidyl Butyrate | 0.5 | 24 | ~50 | >99 | >98 | >100 |

Data is representative and compiled from typical results of Jacobsen HKR reactions.[2][3]

Experimental Protocol: Hydrolytic Kinetic Resolution of (±)-2-Acetyloxirane

This protocol is a general procedure adapted for the HKR of (±)-2-acetyloxirane based on the established methods for other terminal epoxides.[2]

Materials:

-

(±)-2-Acetyloxirane

-

(R,R)- or (S,S)-(salen)Co(III)OAc complex (Jacobsen's catalyst)

-

Water (deionized)

-

Tetrahydrofuran (THF), anhydrous

-

Acetic Acid (glacial)

-

Toluene

-

Standard laboratory glassware and stirring equipment

Catalyst Activation (Preparation of the active Co(III) complex):

Method A: In situ generation

-

In a clean, dry flask, dissolve the (salen)Co(II) complex (1 mol%) in toluene (to make a ca. 1 M solution).

-

Add 2 equivalents of glacial acetic acid.

-

Stir the solution open to the air at room temperature for 30 minutes. The color of the solution will change from orange to dark brown, indicating the oxidation of Co(II) to Co(III).

-

Remove all volatile materials under vacuum to yield the crude (salen)Co(III)OAc complex as a brown solid. This can be used directly without further purification.[2]

Hydrolytic Kinetic Resolution Procedure:

-

To a stirred solution of (±)-2-acetyloxirane (1.0 equiv) in a suitable solvent (e.g., THF, or neat) is added the activated (salen)Co(III)OAc catalyst (0.2 - 2.0 mol%).

-

The mixture is cooled to a specified temperature (typically between 0 °C and room temperature).

-

Water (0.5 - 0.6 equiv) is added dropwise to the reaction mixture.

-

The reaction is stirred vigorously and monitored by a suitable analytical technique (e.g., GC or HPLC with a chiral column) to determine the conversion and enantiomeric excess of the remaining epoxide.

-

Once the desired conversion (typically ~50%) is reached, the reaction is quenched.

-

The catalyst can be recovered by precipitation and filtration for reuse.[2][3]

-

The reaction mixture is then subjected to purification (e.g., distillation or column chromatography) to separate the enantioenriched this compound from the corresponding 1,2-diol.

Visualizations

Logical Workflow for Hydrolytic Kinetic Resolution

Caption: Workflow of the Hydrolytic Kinetic Resolution of this compound.

Proposed Catalytic Cycle for HKR

Caption: Proposed cooperative bimetallic mechanism for the Jacobsen HKR.

References

- 1. Research Portal [researchdiscovery.drexel.edu]

- 2. stem.elearning.unipd.it [stem.elearning.unipd.it]

- 3. Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. yadda.icm.edu.pl [yadda.icm.edu.pl]

Application Notes and Protocols for the Purification of 2-Acetyloxirane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 2-Acetyloxirane, a valuable synthetic intermediate. The following methods have been compiled to offer reliable procedures for obtaining high-purity this compound for use in research and development.

Introduction

This compound, also known as 3,4-epoxy-2-butanone, is a bifunctional organic molecule containing both a ketone and an epoxide moiety. This unique combination of reactive functional groups makes it a versatile building block in organic synthesis, particularly for the preparation of complex molecules in the pharmaceutical and agrochemical industries. The purity of this compound is critical for its successful application in subsequent synthetic steps, as impurities can lead to unwanted side reactions and decreased yields. These protocols outline two effective methods for its purification: vacuum distillation and flash column chromatography.

Physicochemical Data and Purity Assessment

Prior to and after purification, it is essential to assess the purity of this compound. The following data can be used as a reference.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₄H₆O₂ |

| Molecular Weight | 86.09 g/mol |

| Boiling Point | 45-46 °C at 30 mmHg[1] |

| Appearance | Colorless liquid (expected) |

| CAS Number | 4401-11-0 |

Purity Assessment:

The purity of this compound fractions should be determined using analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. A reference ¹H NMR spectrum is available for comparison.[1]

Purification Protocols

Due to the reactive nature of the epoxide ring, which is susceptible to opening under both acidic and basic conditions, purification methods should be conducted under neutral conditions and at moderate temperatures whenever possible.

Protocol 1: Vacuum Distillation

Vacuum distillation is a suitable method for purifying this compound on a larger scale, as it allows for distillation at a lower temperature, thus minimizing thermal decomposition.

Methodology:

-

Apparatus Setup: Assemble a standard vacuum distillation apparatus, ensuring all glassware is dry and joints are properly sealed with vacuum grease. Use a cold trap between the receiving flask and the vacuum pump.

-

Sample Preparation: Place the crude this compound in a round-bottom flask, adding a few boiling chips or a magnetic stir bar for smooth boiling. Do not fill the flask to more than two-thirds of its capacity.

-

Distillation:

-

Gradually reduce the pressure of the system to approximately 30 mmHg.

-

Begin heating the distillation flask using a water bath or heating mantle.

-

Slowly raise the temperature until the product begins to distill. The head temperature should be monitored and maintained at 45-46 °C.

-

Collect the fraction that distills at a constant temperature. It is advisable to collect a small forerun fraction to be discarded.

-

-

Post-Distillation: Once the distillation is complete, carefully release the vacuum before turning off the cooling water. The purified this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at a low temperature.

Quantitative Data Summary:

Table 2: Expected Results from Vacuum Distillation

| Parameter | Expected Value/Range |

| Purity before Distillation | Dependent on synthesis |

| Distillation Pressure | 30 mmHg |

| Head Temperature | 45-46 °C |

| Expected Purity after Distillation | >98% (by GC or NMR) |

| Typical Yield | 80-90% |

.

Caption: Workflow for the purification of this compound by vacuum distillation.

Protocol 2: Flash Column Chromatography

Flash column chromatography is an effective technique for the purification of small to medium quantities of this compound, particularly for removing polar impurities.

Methodology:

-

Stationary Phase and Eluent Selection:

-

Stationary Phase: Silica gel (230-400 mesh) is a suitable stationary phase.

-

Eluent System: A non-polar/polar solvent mixture is recommended. A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%) is a good starting point. The optimal eluent composition should be determined by thin-layer chromatography (TLC) beforehand.

-

-

Column Packing:

-

Prepare a slurry of silica gel in the initial, less polar eluent.

-

Carefully pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

-

Add a layer of sand on top of the silica gel to prevent disturbance during sample loading.

-

-

Sample Loading:

-

Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.

-

Carefully apply the sample to the top of the silica gel bed.

-

-

Elution and Fraction Collection:

-